molecular formula C17H15N5O B14956993 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide

Cat. No.: B14956993
M. Wt: 305.33 g/mol
InChI Key: NKOVSYMSKVRCGC-UHFFFAOYSA-N
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Description

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole core and a triazolopyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring. This can be achieved using condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents . The indole core can be introduced through a separate synthetic route, followed by coupling with the triazolopyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyridine or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as c-Met or VEGFR-2, which are involved in cancer cell proliferation and survival . The compound can bind to these targets, blocking their activity and leading to the inhibition of downstream signaling pathways. This results in reduced cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide is unique due to its combination of an indole core with a triazolopyridine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-5-carboxamide

InChI

InChI=1S/C17H15N5O/c1-21-9-7-12-10-13(5-6-14(12)21)17(23)18-11-16-20-19-15-4-2-3-8-22(15)16/h2-10H,11H2,1H3,(H,18,23)

InChI Key

NKOVSYMSKVRCGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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